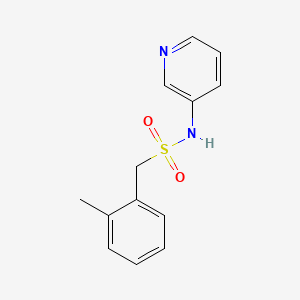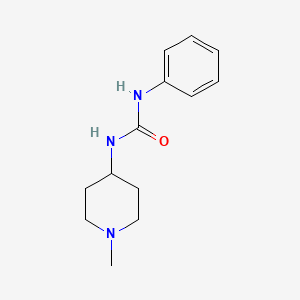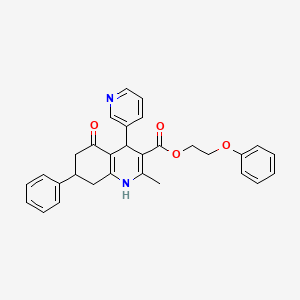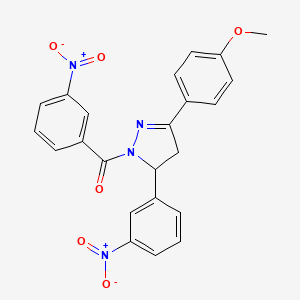
1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide, also known as MRS 2578, is a selective antagonist of the P2Y6 receptor. This receptor is a member of the purinergic family of receptors, which are involved in cell signaling pathways. The P2Y6 receptor is mainly expressed in immune cells and has been implicated in various diseases, including inflammation, cancer, and neurodegenerative disorders.
科学的研究の応用
1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 has been used in various scientific research applications, including the study of immune cell function, inflammation, and cancer. The P2Y6 receptor is mainly expressed in immune cells, and 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 has been shown to inhibit the activation of these cells. This inhibition can lead to a decrease in inflammation and an increase in the effectiveness of cancer treatments.
作用機序
1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 is a selective antagonist of the P2Y6 receptor. This receptor is activated by the binding of extracellular nucleotides, such as ATP and UTP. The activation of the P2Y6 receptor leads to the activation of various signaling pathways, including the PI3K-Akt and MAPK pathways. 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 binds to the P2Y6 receptor and prevents the binding of extracellular nucleotides, thereby inhibiting the activation of these signaling pathways.
Biochemical and Physiological Effects:
1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 has been shown to have various biochemical and physiological effects. In immune cells, 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 has been shown to inhibit the production of cytokines, such as IL-6 and TNF-α, which are involved in inflammation. In cancer cells, 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 has been shown to inhibit cell proliferation and induce cell death. Additionally, 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 in lab experiments is its selectivity for the P2Y6 receptor. This selectivity allows for the specific inhibition of this receptor without affecting other purinergic receptors. However, one limitation of using 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 is its low solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for the study of 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578. One direction is the investigation of the role of the P2Y6 receptor in other diseases, such as cardiovascular disease and diabetes. Another direction is the development of more potent and selective antagonists of the P2Y6 receptor. Additionally, the use of 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 in combination with other drugs, such as chemotherapy agents, could lead to more effective cancer treatments.
合成法
1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 can be synthesized using a multi-step process. The first step involves the reaction of 2-methylphenylamine with 3-pyridinemethanesulfonyl chloride to form N-(2-methylphenyl)-3-pyridinemethanesulfonamide. This intermediate is then reacted with sodium hydride and 1-bromo-2-methylbenzene to form 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578. The final product is purified using column chromatography.
特性
IUPAC Name |
1-(2-methylphenyl)-N-pyridin-3-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-11-5-2-3-6-12(11)10-18(16,17)15-13-7-4-8-14-9-13/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXFUBCBDZQXKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-N-(pyridin-3-yl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171144.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide](/img/structure/B5171151.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B5171159.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171167.png)
![propyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5171175.png)
![methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5171182.png)

![N-(2-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5171192.png)
![3-[(3-fluorophenyl)amino]-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5171199.png)



![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3-benzothiazole](/img/structure/B5171228.png)
![4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5171229.png)